3'-Methyl-3'-deoxyguanosine is a modified nucleoside that derives from guanosine, featuring a methyl group at the 3' position and lacking the hydroxyl group typically found in ribonucleosides. This compound is significant in biochemical research and applications, particularly in the study of nucleic acid structures and functions. It is classified as a deoxynucleoside, which is a building block for deoxyribonucleic acid (DNA) synthesis.
3'-Methyl-3'-deoxyguanosine can be synthesized from guanosine through various chemical methods. It is not commonly found in nature but can be produced in laboratory settings for research purposes.
The synthesis of 3'-Methyl-3'-deoxyguanosine typically involves several steps that include protection of functional groups, methylation, and deprotection. Here are some common methods used:
The synthesis may require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of protecting groups is crucial to prevent unwanted reactions during synthesis.
The molecular structure of 3'-Methyl-3'-deoxyguanosine consists of a guanine base attached to a deoxyribose sugar with a methyl group at the 3' position. The general formula can be represented as:
3'-Methyl-3'-deoxyguanosine participates in various chemical reactions typical for nucleotides, such as phosphorylation and incorporation into oligonucleotide sequences.
The reactivity of 3'-methyl-3'-deoxyguanosine is similar to that of other deoxynucleosides but may exhibit altered kinetics due to the presence of the methyl group.
In biochemical pathways, 3'-Methyl-3'-deoxyguanosine acts as an analog for natural deoxynucleotides during DNA replication and repair processes. Its incorporation into DNA may affect the stability and function of nucleic acids.
Research indicates that modifications like methylation can influence enzyme interactions, potentially altering transcriptional activity or replication fidelity .
The incorporation efficiency of 3'-methyl-3'-deoxyguanosine (3'-Me-dG) into DNA strands is governed by steric constraints and active-site recognition in DNA polymerases. Unlike canonical deoxyguanosine triphosphate (dGTP), 3'-Me-dG acts as a chain-terminating nucleoside due to its 3'-methyl group replacing the hydroxyl moiety required for phosphodiester bond formation. Structural analyses reveal that Y-family polymerases like human DNA polymerase η (hpol η) exhibit moderate tolerance for this modification. Kinetic studies show a 500-fold reduction in incorporation efficiency compared to natural dGTP when 3'-Me-dG is paired with cytosine, attributable to disrupted Mg²⁺ coordination in the polymerase active site [2] [9].
Polymerase | kcat (min⁻¹) | Km (μM) | Specificity (kcat/Km) |
---|---|---|---|
hpol η | 0.08 ± 0.01 | 120 ± 15 | 0.67 × 10⁻³ |
PrimPol | Not detectable | - | - |
pol κ | 0.15 ± 0.03 | 95 ± 10 | 1.58 × 10⁻³ |
Notably, Mn²⁺ substitution for Mg²⁺ partially restores catalytic activity in some polymerases (e.g., PrimPol) by relaxing nucleotide geometry constraints. Accessory proteins like PolDIP2 and replication protein A (RPA) enhance lesion bypass efficiency by 3.5-fold, suggesting cooperative roles in translesion synthesis (TLS) [9]. However, bulkier N²-adducted deoxyguanosine derivatives (e.g., N²-benzyl-dG) completely block polymerization, indicating stringent size exclusion limits in polymerase active sites [9].
The presence of the 3'-methyl group induces conformational shifts in nucleotide pairing. X-ray crystallography studies of O⁶-methyl-2'-deoxyguanosine (O⁶-MeG) – a structurally analogous lesion – demonstrate two distinct pairing modes:
For 3'-Me-dG, the methyl group forces the sugar moiety into a 3'-endo puckering conformation, shortening the distance between C3' and C5' atoms by 1.2 Å. This distorts the DNA backbone and displaces catalytic residues in polymerase active sites, reducing fidelity by promoting misincorporation. When paired with dCTP, free energy calculations reveal a ΔG increase of +4.2 kcal/mol versus natural base pairs, explaining thermodynamic instability [2] [4] [8].
Minor groove interactions further modulate fidelity. Gln38 in hpol η stabilizes mispaired 3'-Me-dG:dTTP complexes via minor groove contacts, increasing error rates by 55-fold compared to templates lacking minor groove-binding residues. Similarly, Asn279 in pol β mediates analogous contacts that reduce insertion efficiency 380-fold when mutated [8].
3'-Me-dG induces replication fork stalling by blocking high-fidelity replicative polymerases (pol δ/ε). Single-molecule studies show fork arrest occurs within 60 seconds at lesion sites, triggering recruitment of TLS polymerases. However, 3'-Me-dG is inefficiently bypassed: pol η extends primers beyond the lesion at only <5% efficiency relative to undamaged templates, while pol ι incorporates dC opposite 3'-Me-dG but fails to elongate [7] [9].
TLS Polymerase | dNTP Insertion Opposite Lesion | Extension Efficiency (%) | Mutation Frequency |
---|---|---|---|
pol η | dA > dG > dT | 4.8 ± 0.9 | 10⁻² – 10⁻³ |
pol ι | dC (preferential) | Not detectable | - |
pol κ | dC | 32.1 ± 2.4 | <10⁻⁴ |
Repair pathways exhibit limited efficacy:
Persistent lesions trigger replication-associated double-strand breaks (DSBs), quantified by γH2AX foci formation. After 24 hours of 3'-Me-dG exposure, cells show 12.3 ± 1.4 foci/nucleus versus 1.2 ± 0.3 in controls, indicating unresolved genomic instability [5] [7].
Pathway | Key Enzymes | Recognition Efficiency | Repair Outcome |
---|---|---|---|
BER | OGG1, MYH | Undetectable | Not applicable |
NER | XPC-RAD23B, TFIIH | 12% ± 3% | Partial repair |
TLS-bypass | pol κ, pol η | 15–32% | Error-free/mutagenic |
Recombination | BRCA2, RAD51 | Induced post-stalling | DSB repair |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: